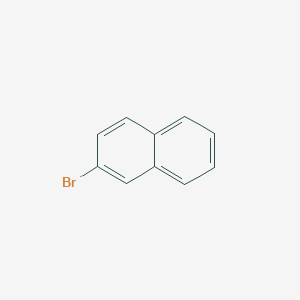

2-Bromonaphthalene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.98e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060378 | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00347 [mmHg] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

580-13-2 | |

| Record name | 2-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Bromonaphthalene from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-bromonaphthalene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and electronic materials. The synthesis originates from the readily available starting material, 2-naphthol (B1666908). Two principal pathways are detailed: a two-step route involving the formation of 2-aminonaphthalene followed by a Sandmeyer reaction, and a direct conversion method utilizing triphenylphosphine (B44618) and bromine. This guide offers detailed experimental protocols, quantitative data, and reaction pathway visualizations to assist researchers in selecting and implementing the most suitable method for their specific needs.

Route 1: Two-Step Synthesis via 2-Aminonaphthalene Intermediate

This classic and widely utilized approach involves the initial conversion of 2-naphthol to 2-aminonaphthalene (also known as 2-naphthylamine) via the Bucherer reaction. The resulting amine is then transformed into this compound through a Sandmeyer reaction.

Step 1: Bucherer Reaction - Synthesis of 2-Aminonaphthalene

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia.[1][2]

Reaction Mechanism: The reaction proceeds through the addition of a bisulfite to the naphthol, forming a tetralone-sulfonic acid intermediate. This intermediate then undergoes nucleophilic attack by ammonia, followed by dehydration and elimination of the bisulfite to yield the corresponding naphthylamine.[1][2]

References

Physical and chemical properties of 2-Bromonaphthalene

An In-depth Technical Guide to 2-Bromonaphthalene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental characteristics, reactivity, and key experimental procedures.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon characterized by a bromine atom attached to the second position of a naphthalene (B1677914) ring system.[1][2] It presents as a white to off-white or pale yellow crystalline solid at room temperature.[3][4][5] This compound is a vital intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials for organic electronics, such as OLEDs and OFETs.[3][6][7]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 580-13-2 | [4][6][8] |

| Molecular Formula | C₁₀H₇Br | [5][6][8] |

| Molecular Weight | 207.07 g/mol | [4][6][8] |

| EINECS Number | 209-452-5 | [3][9] |

| InChI Key | APSMUYYLXZULMS-UHFFFAOYSA-N | [8] |

| SMILES String | Brc1ccc2ccccc2c1 | [8] |

Physical and Spectroscopic Data

The physical properties of this compound are detailed in the following table. The compound is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, ether, benzene, and chloroform.[2][8][10]

| Property | Value | Citations |

| Appearance | White to pale yellow crystalline solid/powder | [3][4][5] |

| Melting Point | 52-59 °C | [6][8][9][10][11][12] |

| Boiling Point | 281-282 °C at 760 mmHg | [3][8][9][10] |

| Density | ~1.481 - 1.605 g/cm³ | [3][9][10][11] |

| Flash Point | >113 °C (>230 °F) | [3][10] |

| Vapor Pressure | 0.00565 mmHg at 25 °C | [10][13] |

| Solubility in Methanol | 50 mg/mL | [3][8] |

| Infrared Spectrum | Conforms to structure | [3] |

| Proton NMR Spectrum | Conforms to structure | [3] |

Chemical Reactivity and Synthesis

The bromine atom at the 2-position imparts significant reactivity, making this compound a versatile building block in organic synthesis.[2] It readily participates in a variety of coupling reactions and can be used to form organometallic reagents.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions : this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5][8] It also participates in other cross-coupling reactions like the Buchwald-Hartwig amination. The reactivity at the C2 (β) position can differ from the C1 (α) position due to electronic and steric effects.[14]

-

Nucleophilic Aromatic Substitution (SNAr) : The C2 position is generally more reactive in SNAr reactions compared to the C1 position.[14] This is attributed to the greater stabilization of the Meisenheimer intermediate.[14] A notable example is its reaction with cuprous cyanide to yield 2-cyanonaphthalene.[5]

-

Grignard Reagent Formation : Like many aryl bromides, this compound can react with magnesium to form the corresponding Grignard reagent, 2-naphthylmagnesium bromide, which is a powerful nucleophile for forming new carbon-carbon bonds.[14]

Synthesis Pathway Visualization

The synthesis of this compound can be achieved from 2-naphthol (B1666908) (β-naphthol). The following diagram illustrates a general workflow for this transformation.

References

- 1. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. High-Quality this compound at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 4. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 580-13-2 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-溴萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound [chembk.com]

- 11. This compound [stenutz.eu]

- 12. Naphthalene, 2-bromo- [webbook.nist.gov]

- 13. 580-13-2 | this compound [chemindex.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromonaphthalene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide presents detailed spectral data in a structured format, outlines experimental protocols for data acquisition, and includes visualizations of the experimental workflow and data interpretation logic.

Introduction to NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted aromatic compound like this compound (C₁₀H₇Br), ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The asymmetry introduced by the bromine atom on the naphthalene (B1677914) ring system results in a unique set of signals for each hydrogen and carbon atom, allowing for complete structural assignment.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling constants are influenced by the electronic effects of the bromine substituent and the fused ring system.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 7.985 | d | 1.95 |

| H-3 | 7.720 | dd | 8.7, 1.95 |

| H-4 | 7.782 | d | 8.7 |

| H-5 | 7.681 | d | 8.2 |

| H-6 | 7.465 | ddd | 8.2, 6.7, 1.4 |

| H-7 | 7.528 | ddd | 8.2, 6.7, 1.45 |

| H-8 | 7.483 | d | 8.2 |

Note: Data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on established interpretation principles for substituted naphthalenes.[1]

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom directly attached to the bromine (C-2) is significantly deshielded, appearing at a lower field.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 127.8 |

| C-2 | 121.3 |

| C-3 | 129.5 |

| C-4 | 127.9 |

| C-4a | 132.8 |

| C-5 | 128.4 |

| C-6 | 126.5 |

| C-7 | 126.9 |

| C-8 | 127.7 |

| C-8a | 134.2 |

Note: This data is based on typical values found in spectral databases for a CDCl₃ solvent.[2] Precise chemical shifts can be influenced by experimental conditions.

Experimental Protocols for NMR Data Acquisition

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds like this compound.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid impurities. The final sample height in the tube should be around 4-5 cm.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for setting up an NMR experiment. Specific parameters may vary depending on the spectrometer manufacturer and model.

-

Sample Insertion : Wipe the exterior of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the magnet.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Tuning and Matching : The probe is tuned to the resonance frequencies of ¹H and ¹³C to ensure efficient signal detection.

-

Acquisition Parameters :

-

¹H NMR :

-

Pulse Angle : 30-90 degrees

-

Spectral Width : ~16 ppm

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16

-

-

¹³C NMR (Proton-Decoupled) :

-

Pulse Angle : 30-45 degrees

-

Spectral Width : ~250 ppm

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-10 seconds

-

Number of Scans : 128-1024 (or more, due to the low natural abundance of ¹³C)

-

-

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes in NMR spectroscopy.

Caption: Experimental Workflow for NMR Spectroscopy.

Caption: Logical Flow of NMR Spectral Interpretation.

References

Mass Spectrometry Analysis of 2-Bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromonaphthalene (CAS No: 580-13-2), a key intermediate in organic synthesis. This document outlines the compound's mass spectral data, details its fragmentation pathways, and provides a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) is the most common technique for the mass analysis of semi-volatile compounds like this compound. In this process, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable information for its identification and structural elucidation.

Isotopic Distribution

A key feature in the mass spectrum of this compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

Fragmentation Pattern

The fragmentation of this compound is primarily driven by the stability of the resulting ions. The most prominent fragmentation pathway involves the cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of a highly stable naphthyl cation.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The data presented in the following table is a compilation from various spectral databases.

| m/z | Proposed Ion | Relative Intensity (%) |

| 208 | [C₁₀H₇⁸¹Br]⁺˙ (Molecular Ion, M+2) | ~98 |

| 206 | [C₁₀H₇⁷⁹Br]⁺˙ (Molecular Ion, M) | 100 |

| 127 | [C₁₀H₇]⁺ | ~85 |

| 101 | [C₈H₅]⁺ | ~10 |

| 77 | [C₆H₅]⁺ | ~15 |

| 63 | [C₅H₃]⁺ | ~20 |

| 51 | [C₄H₃]⁺ | ~12 |

Note: Relative intensities can vary slightly depending on the instrument and analytical conditions.

Fragmentation Pathway and Experimental Workflow

The logical flow of the mass spectrometry analysis, from sample introduction to data interpretation, is crucial for obtaining reliable results. The following diagrams illustrate the fragmentation pathway of this compound and a typical experimental workflow for its GC-MS analysis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound by GC-MS.[2] Instrument parameters may need to be optimized for specific laboratory setups.

Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark to create a stock solution.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument. For example, prepare a 100 µg/mL working solution.

Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

GC-MS Parameters

The following parameters are a good starting point for method development:[2]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-300 amu |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp. | 280 °C |

Data Analysis

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Obtain the mass spectrum of the identified peak.

-

Confirm the identity of this compound by comparing its mass spectrum with a reference library (e.g., NIST).

-

Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound. The presence of the molecular ion peaks at m/z 206 and 208 and the base peak at m/z 127 are key identifiers.[3]

References

- 1. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromonaphthalene in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of organic synthesis, materials science, and pharmaceutical development, where this compound is a key intermediate.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a halogenated aromatic hydrocarbon, making it a relatively nonpolar molecule.[1] Consequently, it exhibits higher solubility in nonpolar or moderately polar organic solvents and is sparingly soluble in highly polar solvents like water.[1][2]

Quantitative and Qualitative Solubility Data

| Solvent Class | Solvent | Chemical Formula | Solubility |

| Alcohols | Methanol | CH₃OH | 50 mg/mL (soluble)[1][3][4] |

| Ethanol | C₂H₅OH | Soluble[1] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble[1] |

| Toluene | C₇H₈ | Expected to be soluble (similar to benzene) | |

| Halogenated Solvents | Chloroform | CHCl₃ | Expected to be soluble (nonpolar solvent) |

| Carbon Tetrachloride | CCl₄ | Previously used in its synthesis, indicating solubility[1] | |

| Aqueous | Water | H₂O | Slightly soluble/Insoluble[1][2] |

Note: "Soluble" indicates that the substance readily dissolves, though a specific quantitative value may not be available. "Expected to be soluble" is based on the chemical properties of the solvent and the "like dissolves like" principle.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The two most common and reliable methods for determining the solubility of a solid in an organic solvent are the Isothermal Shake-Flask Method and the Gravimetric Method.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[5]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[5]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. This can be facilitated by letting the vial stand undisturbed in the temperature-controlled environment or by centrifugation.[6]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.

-

Quantification: Analyze the collected sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: The solubility is then calculated and can be expressed in various units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility that does not require sophisticated analytical instrumentation.[7][8][9]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Vials with airtight seals

-

Analytical balance

-

Filtration apparatus (e.g., filter paper and funnel or syringe filter)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution: As with the shake-flask method, prepare a saturated solution by adding an excess of this compound to a known volume or mass of the solvent.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached.

-

Filtration: Carefully filter a known volume or mass of the saturated solution to remove all undissolved solid.

-

Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

-

Drying: Gently evaporate the solvent in a fume hood or under reduced pressure. Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[9]

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the evaporating dish with the residue and the initial weight of the empty dish. The solubility can then be calculated as the mass of the solute per volume or mass of the solvent used.[7][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method followed by analytical quantification.

Caption: Workflow for Solubility Determination.

Logical Solvent Selection Process

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical approach to solvent selection based on solubility and other key factors.

Caption: Solvent Selection Logic Diagram.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 580-13-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cas 580-13-2,this compound | lookchem [lookchem.com]

- 5. who.int [who.int]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

Crystal Structure of 2-Bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive overview of the crystallographic aspects of 2-Bromonaphthalene. While a definitive, publicly available crystal structure determination for this compound could not be located in the searched databases, this document outlines the general characteristics of the compound, detailed experimental protocols typical for the crystallographic analysis of similar small organic molecules, and a procedural workflow for structure determination. This guide is intended to serve as a valuable resource for researchers working with this compound and similar compounds, providing the foundational knowledge required for its crystallographic study.

Introduction

This compound (C₁₀H₇Br) is a halogenated aromatic hydrocarbon that exists as a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom on the naphthalene (B1677914) backbone, makes it a versatile intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical properties, reaction kinetics, and potential polymorphic forms, all of which are critical parameters in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇Br |

| Molecular Weight | 207.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 53-56 °C |

| Boiling Point | 281-282 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and benzene[1] |

| CAS Number | 580-13-2 |

Crystallographic Data

As of the date of this guide, a specific entry for the single-crystal X-ray diffraction data of this compound, including unit cell parameters, space group, and atomic coordinates, was not found in publicly accessible crystallographic databases. The following table is provided as a template for the type of data that would be obtained from a successful crystal structure determination.

Table 2: Crystallographic Data for this compound (Placeholder)

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = x° (%) | To be determined |

| Refinement method | To be determined |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Experimental Protocols for Crystal Structure Determination

The following sections detail the generalized experimental procedures for the crystal growth and single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Crystal Growth

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several methods can be employed, and the optimal technique often requires empirical investigation.

Common Crystal Growth Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent over several days, leading to supersaturation and crystal formation.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound reduces, leading to crystallization.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a vial of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

A general workflow for selecting a suitable crystallization method is depicted in the diagram below.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used. Data collection is usually performed at low temperatures (around 100 K) using a cryo-cooling system to minimize thermal vibrations and protect the crystal from radiation damage.

Data Collection:

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a loop or a glass fiber.

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement:

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model provides a rough idea of the molecular structure.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares minimization procedure to obtain the best possible fit between the observed and calculated structure factors. The quality of the final model is assessed using R-factors.

The overall process of single-crystal X-ray diffraction is illustrated in the following workflow diagram.

Conclusion

This technical guide has provided a framework for understanding and determining the crystal structure of this compound. While specific crystallographic data for this compound is not currently available in the public domain, the detailed methodologies for crystal growth and single-crystal X-ray diffraction presented herein offer a clear path forward for researchers seeking to elucidate its solid-state structure. The determination of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various fields of research and development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles, regioselectivity, and experimental considerations for the electrophilic substitution reactions of 2-bromonaphthalene. This information is critical for professionals engaged in the synthesis of complex naphthalene-based scaffolds for applications in medicinal chemistry, materials science, and organic synthesis.

Core Principles: Regioselectivity of this compound

The regiochemical outcome of electrophilic substitution on this compound is governed by a combination of two primary factors: the inherent reactivity of the naphthalene (B1677914) ring system and the directing effect of the bromo substituent.

-

Naphthalene Ring Reactivity : Naphthalene is more reactive towards electrophiles than benzene (B151609). Substitution is kinetically favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is due to the superior resonance stabilization of the arenium ion (sigma complex) intermediate formed during α-attack, which can be stabilized by two resonance structures that retain a complete benzene ring.

-

Bromo Substituent Effect : The bromine atom at the 2-position is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can provide resonance stabilization to the arenium ion intermediate. For the 2-position, this directs incoming electrophiles to the 1-position (ortho), the 3-position (ortho), and positions on the adjacent ring, primarily the 6- and 8-positions.

The interplay of these effects dictates that substitution will preferentially occur at the activated α-positions, namely the 1, 5, and 8 positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the naphthalene ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). In this compound, acylation occurs preferentially on the unsubstituted ring at the 6- and 8-positions. The ratio of these products is highly dependent on the solvent used, demonstrating the influence of reaction conditions on regioselectivity.[1]

Quantitative Data: Isomer Ratios in Acetylation

The acetylation of this compound with acetyl chloride and aluminum chloride yields 8-acetyl-2-bromonaphthalene (an α-substituted product) and 6-acetyl-2-bromonaphthalene (a β-substituted product). The product ratio is significantly influenced by the polarity of the solvent.[1]

| Solvent | Ratio (8-acetyl- / 6-acetyl-) | Relative Reactivity (vs. Naphthalene) |

| Nitrobenzene | 0.53 | 0.14 |

| Carbon Disulfide | 2.2 | 0.14 |

| Chloroform | 3.3 | 0.14 |

| Data sourced from J. Chem. Soc. C, 1966.[1] |

This solvent-dependent selectivity highlights a key principle: less polar solvents favor attack at the kinetically preferred α-position (C-8), while more polar solvents can favor the formation of the thermodynamically more stable β-isomer (C-6).

Experimental Protocol: Acetylation in Carbon Disulfide

This protocol is adapted from standard Friedel-Crafts procedures and is optimized for the selective formation of the 8-acetyl isomer.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Acetyl Chloride (CH₃COCl) (1.1 eq)

-

Anhydrous Carbon Disulfide (CS₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: The flask is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous CS₂. The mixture is stirred and cooled to 0°C in an ice-water bath.

-

Addition of Acylating Agent: Acetyl chloride (1.1 eq), dissolved in a small volume of CS₂, is added to the dropping funnel and introduced dropwise to the stirred AlCl₃ suspension over 15 minutes.

-

Addition of Substrate: this compound (1.0 eq), dissolved in CS₂, is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to separate the 8-acetyl and 6-acetyl isomers.

Nitration

Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Based on the principles of regioselectivity, nitration of this compound is expected to yield a mixture of isomers, with substitution occurring primarily at the α-positions.

Expected Products

The major products anticipated from the nitration of this compound are:

-

1-Nitro-2-bromonaphthalene

-

5-Nitro-2-bromonaphthalene

-

8-Nitro-2-bromonaphthalene

While precise, high-quality quantitative data for this specific reaction is sparse in the literature, the general principles suggest that all three α-isomers would be formed. The relative ratios can be influenced by steric hindrance and subtle electronic effects.

| Product Isomer | Substitution Position | Rationale |

| 1-Nitro-2-bromonaphthalene | C-1 (α) | ortho to Br, kinetically favored α-position |

| 5-Nitro-2-bromonaphthalene | C-5 (α) | Remote α-position in the unsubstituted ring |

| 8-Nitro-2-bromonaphthalene | C-8 (α) | para-like to Br, kinetically favored α-position |

Experimental Protocol: General Nitration

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to 0-5°C.

-

Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

-

Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of this compound with vigorous stirring. The reaction temperature must be maintained between 0-10°C throughout the addition to prevent over-nitration and side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash carefully with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting mixture of nitro-isomers requires careful separation, typically via fractional crystallization or column chromatography.

Sulfonation

Sulfonation of naphthalene is a reversible reaction that exhibits classic kinetic versus thermodynamic control. At lower temperatures (~80°C), the kinetically favored 1-sulfonic acid is the major product. At higher temperatures (~160°C), the reaction equilibrates to form the more thermodynamically stable 2-sulfonic acid.[2]

Expected Products for this compound

For this compound, sulfonation is expected to occur predominantly on the unsubstituted ring.

-

Kinetic Control (Low Temperature): At lower temperatures, the major product is expected to be 7-bromo-naphthalene-1-sulfonic acid (substitution at the C-5 α-position) and 6-bromo-naphthalene-1-sulfonic acid (substitution at the C-8 α-position).

-

Thermodynamic Control (High Temperature): At higher temperatures, the reaction will favor the formation of the more stable β-sulfonic acids, likely 7-bromo-naphthalene-2-sulfonic acid (substitution at C-6) and 6-bromo-naphthalene-2-sulfonic acid (substitution at C-7).

Experimental Protocol: General Sulfonation

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Procedure:

-

Setup: Place this compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Carefully add concentrated sulfuric acid to the flask.

-

Temperature Control:

-

For Kinetic Product: Heat the mixture to ~80°C and maintain for several hours.

-

For Thermodynamic Product: Heat the mixture to ~160°C and maintain for several hours to allow for equilibrium to be established.

-

-

Workup: Cool the reaction mixture and carefully pour it into a large volume of cold water or onto ice. The sulfonic acid product may precipitate.

-

Isolation: The product can be isolated by filtration. Often, it is converted to its sodium salt by neutralization with a sodium hydroxide (B78521) or sodium chloride solution to improve crystallinity and ease of handling.

-

Purification: The isomers can be separated by fractional crystallization of their salts.

Halogenation

Further halogenation of this compound, for instance with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), will lead to the formation of dibromonaphthalene isomers.

Expected Products

The existing bromo group at C-2 directs the incoming electrophile to the ortho (C-1, C-3) and para-like (C-6, C-8) positions. Combined with the preference for α-substitution, the major products are expected to be 1,2-dibromonaphthalene and 2,8-dibromonaphthalene . Minor products such as 2,6-dibromonaphthalene may also be formed.

| Product Isomer | Substitution Position | Rationale |

| 1,2-Dibromonaphthalene | C-1 (α) | ortho to existing Br, highly activated α-position |

| 2,8-Dibromonaphthalene | C-8 (α) | para-like to existing Br, activated α-position |

| 2,6-Dibromonaphthalene | C-6 (β) | para-like to existing Br, but a less favored β-position |

Experimental Protocol: General Bromination

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Anhydrous Iron(III) Bromide (FeBr₃) (catalytic amount, ~0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

Procedure:

-

Setup: In a flask protected from light and fitted with a dropping funnel and a gas trap (to capture HBr byproduct), dissolve this compound and a catalytic amount of FeBr₃ in the solvent.

-

Addition: Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature with stirring.

-

Reaction: Stir the mixture at room temperature until the red color of the bromine has dissipated (typically 1-2 hours).

-

Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), followed by water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting mixture of dibromonaphthalene isomers must be separated by chromatography or fractional crystallization.

References

Health and safety information for 2-Bromonaphthalene handling

An In-depth Technical Guide to the Safe Handling of 2-Bromonaphthalene

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 580-13-2), intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Chemical Identification and Physical Properties

This compound is an aromatic hydrocarbon used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] It appears as a white to pale yellow solid or crystalline powder with a faint, aromatic odor.[3][4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 580-13-2 | [7] |

| Molecular Formula | C₁₀H₇Br | [1][3][4] |

| Molecular Weight | 207.07 g/mol | [1][4] |

| Appearance | White to pale yellow crystals/powder | [1][3][4] |

| Melting Point | 52-58 °C | [1][3] |

| Boiling Point | 281-282 °C | [1][3][8] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |

| Density | ~1.6 g/cm³ | [3][8] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, ether, and benzene.[1][3] | [1][3] |

| Vapor Pressure | 0.00347 - 0.00565 mmHg at 25°C | [3][4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[4][9] The primary hazards are acute oral toxicity and serious eye irritation.[4][5][7][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | References |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [4][5][7][9] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][5][7][9] |

Prolonged or repeated exposure may lead to potential liver and kidney damage, based on animal studies.[5] The toxicological properties of this substance have not been fully investigated.[10]

Experimental Protocols

While safety data sheets cite toxicological data, they do not provide detailed experimental methodologies. The "Acute Toxicity - Oral, Category 4" classification is typically determined through studies adhering to international guidelines, such as the OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).

Representative Protocol: Acute Oral Toxicity Assessment (Based on OECD 420)

This is a generalized protocol and does not represent the specific study conducted for this compound.

-

Objective: To determine the acute toxic effects of a single oral dose of this compound.

-

Test Animals: Typically, a small number of female rats or mice are used. Animals are fasted prior to dosing.

-

Dosing: A starting dose (e.g., 300 mg/kg body weight) of this compound, dissolved or suspended in a suitable vehicle, is administered to one animal by oral gavage.

-

Observation: The animal is observed for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

-

Procedure Progression:

-

If the animal survives, four additional animals are dosed sequentially at the same level.

-

If the animal shows evident signs of toxicity or dies, the next animal is dosed at a lower fixed dose level (e.g., 5, 50 mg/kg).

-

If the animal shows no signs of toxicity, the dose is increased for subsequent animals (e.g., to 2000 mg/kg).

-

-

Endpoint: The test allows for the identification of a dose level causing evident toxicity or mortality, which informs the GHS classification. A substance with an LD₅₀ between 300 and 2000 mg/kg is typically classified as Category 4.

-

Pathology: At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals to identify any pathological changes.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11]

-

Avoid the formation of dust and aerosols.[9]

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[9][10][12]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]

-

Wash hands and any exposed skin thoroughly after handling.[7][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9]

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][9][10][13]

-

Keep away from heat, direct sunlight, and sources of ignition.[1][13]

-

Store separately from incompatible materials, such as strong oxidizing agents.[7][10][13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a full-face shield.[7][9] Standard safety glasses are not sufficient. Equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Hand Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene.[9] Gloves must be inspected before use and disposed of properly after handling.[15]

-

Body Protection: A lab coat is mandatory. For larger quantities or risk of splashing, chemical-resistant coveralls or an apron should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, especially in poorly ventilated areas, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[9] All work should ideally be conducted in a chemical fume hood.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[16] Seek medical attention if symptoms persist or after any significant exposure.[7]

-

Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing.[9][16] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10][16] Get medical attention if skin irritation persists.[7]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical advice/attention.[7][10]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse the mouth with water.[7][9] Do NOT induce vomiting.[9][10] Never give anything by mouth to an unconscious person.[9]

Accidental Release Measures

In the event of a spill, follow established emergency procedures to mitigate risk.[13]

-

Personal Precautions: Evacuate non-essential personnel.[9][16] Ensure adequate ventilation.[9] Wear appropriate personal protective equipment (PPE) as described in Section 5.[7][9] Avoid breathing dust or vapors.[6][9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6][9]

-

Containment and Cleanup: For solid spills, gently sweep or shovel the material into a suitable, labeled container for disposal.[7][13] Avoid creating dust.[9][13] For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite.[12] Collect the absorbed material and place it into a sealed container for hazardous waste disposal.[9] Decontaminate the spill area thoroughly.[11][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][10] A water spray can also be used to cool containers.[10]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition, including carbon oxides and hydrogen bromide.[10][16]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10][16]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[13]

-

Dispose of contents and containers in accordance with all local, state, and federal regulations.[7][9]

-

Do not mix with other waste streams.[13]

-

Waste should be handled by a licensed professional waste disposal service.[15] Uncleaned containers should be treated as the product itself.[15]

References

- 1. High-Quality this compound at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 2. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. This compound(580-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. sdfine.com [sdfine.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromonaphthalene: Commercial Availability, Purity, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromonaphthalene, a halogenated polycyclic aromatic hydrocarbon, is a critical building block in the synthesis of a wide array of organic compounds. Its utility spans from the development of pharmaceutical intermediates to the creation of advanced materials for organic electronics. The purity of this compound is a crucial factor that can significantly influence the outcome of these sensitive applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, its typical purity grades, common impurities, and methods for its purification and analysis. Furthermore, it delves into its applications, particularly in the realm of drug discovery, highlighting the importance of high-purity starting materials for successful synthetic outcomes.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various purity grades, catering to the diverse needs of the research and industrial sectors. The most common purities available range from 97% to over 99.5%.

Table 1: Commercial Availability and Typical Purity of this compound

| Supplier | Purity | Analytical Method | Common Impurities Noted |

| Sigma-Aldrich | 97% | GC | ≤3% 1-bromonaphthalene |

| Thermo Fisher Scientific | 99% | GC | Not specified |

| 98+% | Not specified | Not specified[1] | |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | Not specified[2] |

| ChemScene | ≥98% | Not specified | Not specified |

| Hangzhou ICH Biofarm Co., Ltd. | 99.5% min | Not specified | Not specified[3] |

The physical appearance of commercially available this compound is typically a white to light yellow or beige crystalline solid.[4]

Common Impurities

The primary impurity of concern in commercially available this compound is its constitutional isomer, 1-bromonaphthalene . The presence of this isomer can arise from the synthesis process, which often involves the direct bromination of naphthalene (B1677914). Other potential impurities may include unreacted naphthalene and poly-brominated naphthalenes , such as dibromonaphthalene.[5] The presence of these impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesired byproducts.

Purification Protocols

For applications requiring higher purity than what is commercially available, this compound can be further purified using standard laboratory techniques.

Recrystallization

Recrystallization is a common and effective method for purifying this compound.

Experimental Protocol: Recrystallization from Aqueous Methanol [6]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Slowly add water to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Reheat the solution gently until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold aqueous methanol, and dry them under vacuum.

This method can yield this compound with a purity of 98-99% and a melting point of 53–55 °C.[6]

Column Chromatography

For even higher purity, column chromatography can be employed.

Experimental Protocol: Chromatographic Purification [1]

-

Column Preparation: Pack a chromatography column with activated alumina, using a suitable non-polar eluent such as pentane (B18724) or petroleum ether.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. This compound will separate from its impurities based on their differential adsorption to the stationary phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the pure fractions.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods for Purity Determination

Accurate determination of purity is essential for quality control and for ensuring the reliability of experimental results.

Gas Chromatography (GC)

Gas chromatography is the most common method for assessing the purity of this compound.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., Rxi-5Sil MS).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[5]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of this compound.

Typical HPLC Parameters: [7]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detector: UV detector (monitoring at a wavelength where naphthalene derivatives absorb, e.g., ~254 nm).

Applications in Drug Development and Research

This compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction allows for the formation of a carbon-carbon bond between the naphthalene core and various aryl or heteroaryl boronic acids, leading to the synthesis of biaryl compounds. These biaryl motifs are prevalent in many biologically active molecules and approved drugs.[9] The purity of this compound is paramount in these reactions, as impurities can lead to catalyst poisoning and the formation of undesired coupling products.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The naphthalene scaffold is present in numerous pharmaceuticals. This compound serves as a key starting material for the synthesis of various drug candidates and approved drugs.[10][11] Its ability to undergo a variety of chemical transformations makes it a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers and professionals in the field of drug development and materials science. Understanding its purity grades, potential impurities, and appropriate purification and analytical techniques is essential for its effective utilization. The high demand for this compound, particularly in the synthesis of complex organic molecules via cross-coupling reactions, underscores the critical importance of sourcing high-purity material to ensure the success and reproducibility of synthetic endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 580-13-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Naphthalene, 2-bromo- | SIELC Technologies [sielc.com]

- 8. nbinno.com [nbinno.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: 2-Bromonaphthalene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-bromonaphthalene in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the creation of diverse 2-arylnaphthalene scaffolds. Such structures are of significant interest in medicinal chemistry, materials science, and agrochemicals due to their unique photophysical and biological properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes from the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] this compound serves as a readily available and versatile electrophilic partner in this reaction, providing access to a wide array of 2-substituted naphthalene (B1677914) derivatives. While generally exhibiting good reactivity, this compound can be slightly less reactive than its 1-bromo isomer in some palladium-catalyzed cross-couplings due to electronic factors.[2] However, with appropriate optimization of reaction conditions, high yields of the desired 2-arylnaphthalenes can be achieved.

Key Reaction Parameters

The success of a Suzuki-Miyaura reaction involving this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For challenging couplings, specialized bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), can significantly improve reaction efficiency.[3]

-

Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and choice of base can impact the reaction rate and yield.

-

Solvent: The solvent system must solubilize the reactants and the catalyst. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME), often in the presence of water to aid in the dissolution of the inorganic base.[4]

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen catalyst system. Microwave irradiation can also be employed to accelerate the reaction.

Data Presentation: Comparative Reaction Conditions

The following tables summarize various reported conditions for the Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and resulting yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd/C (5) | - | NaOH (1.5) | THF/H₂O (1:1) | Reflux | 6 | >95[5] |

| 2 | Phenylboronic acid | Pd/C (5) | - | NaOH (1.5) | MeTHF/H₂O (1:1) | Reflux | 6 | ~80[5] |

| 3 | Phenylboronic acid | Pd/C (5) | - | NaOH (1.5) | CPME/H₂O (1:1) | Reflux | 6 | ~70[5] |

| 4 | Phenylboronic acid | Fe₃O₄@chitosan-Pd | - | K₂CO₃ | H₂O | 80 | 0.5 | 92[6] |

| 5 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 (analogous)[5] |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | Moderate (analogous) |

| 7 | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | Good (analogous) |

| 8 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 40 (analogous)[5] |

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pyridin-2-ylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | Dioxane | 100 | 24 | Good (analogous)[7] |

| 2 | Furan-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | Moderate-Good (analogous)[8] |

| 3 | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ (2) | - | K₂CO₃ (2) | H₂O (with surfactant) | RT | 0.25 | 98 (analogous)[9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-